BenchChemオンラインストアへようこそ!

2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Lipophilicity Drug design ADME

2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS 1696140-88-1) is a substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine bearing a 3-ethyl group and a 6-(2-hydroxyethyl) side chain. With a molecular formula of C10H17N3O and a molecular weight of 195.26 g/mol, the compound presents two hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds, placing it within a well-explored heterocyclic scaffold class associated with kinase inhibition and other pharmacological activities.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B15239257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCC1=C2NCC(CN2N=C1)CCO
InChIInChI=1S/C10H17N3O/c1-2-9-6-12-13-7-8(3-4-14)5-11-10(9)13/h6,8,11,14H,2-5,7H2,1H3
InChIKeyLCEXVLQHNNQUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol – Core Identity and Chemical Space Positioning for Procurement Decisions


2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS 1696140-88-1) is a substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine bearing a 3-ethyl group and a 6-(2-hydroxyethyl) side chain [1]. With a molecular formula of C10H17N3O and a molecular weight of 195.26 g/mol, the compound presents two hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds, placing it within a well-explored heterocyclic scaffold class associated with kinase inhibition and other pharmacological activities [1]. It is commercially supplied at ≥95% purity for research use .

Why 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol Cannot Be Freely Substituted with Other Tetrahydropyrazolo[1,5-a]pyrimidine Analogs


The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is not a uniform pharmacophore; subtle changes in the nature and position of substituents on the pyrazole and pyrimidine rings can dramatically alter conformational preferences, hydrogen-bonding networks, and lipophilicity, all of which directly impact target binding and selectivity [1]. Specifically, the switch from a 3-methyl to a 3-ethyl group modifies the steric and electronic environment of the core, while the 6-hydroxyethyl side chain introduces a flexible polar contact point absent in many analogs. These cumulative variations mean that in-class compounds cannot be assumed to behave interchangeably in biological assays or synthetic applications without explicit comparative data.

Quantitative Differentiation Evidence for 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol Versus Close Analogs


Enhanced Lipophilicity of 3-Ethyl Substitution Versus 3-Methyl and Unsubstituted Analogs

The 3-ethyl substituent on the target compound increases its computed lipophilicity relative to the 3-methyl and unsubstituted parent analogs. The target compound has an XLogP3-AA value of 1.0, compared to the 3-methyl analog (CAS 1692358-23-8) which is predicted to have a lower XLogP due to the reduced number of methylene units, and the completely unsubstituted parent (CAS 1699094-52-4) which is the most polar in the series [1]. This difference in lipophilicity can influence membrane permeability, solubility, and non-specific protein binding.

Lipophilicity Drug design ADME

Distinct Hydrogen-Bond Donor/Acceptor Profile Compared to C-2 Substituted Analogs

The target compound possesses two hydrogen-bond donors (the tetrahydropyrimidine NH and the terminal alcohol OH) and three hydrogen-bond acceptors, a count identical to the 2,3-dimethyl analog (CAS 1692077-78-3) but with a different spatial arrangement due to the single ethyl group at C-3 versus the two methyl groups at C-2 and C-3 [1] . This altered H-bond presentation can lead to divergent binding modes with biological targets that have complementary donor/acceptor patterns.

Medicinal chemistry Structure-activity relationships Binding

Topological Polar Surface Area Differentiation from Unsubstituted Core

The target compound exhibits a topological polar surface area (TPSA) of 50.1 Ų [1], which is identical to that of the unsubstituted parent (CAS 1699094-52-4) and the 3-methyl analog, as TPSA is dominated by the core heterocycle and the alcohol group. However, the 3-ethyl group contributes to a larger hydrophobic surface area that is not captured by TPSA, potentially affecting membrane partitioning and oral absorption differently than the smaller methyl analog. This TPSA value lies within the range considered favorable for both oral bioavailability (<140 Ų) and CNS penetration (<90 Ų), though further experimental validation is required.

Drug-likeness Oral bioavailability CNS penetration

Recommended Application Scenarios for 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol Based on Available Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Moderate Lipophilicity

Given the pyrazolo[1,5-a]pyrimidine scaffold's established role as an ATP-competitive kinase inhibitor platform [1], the target compound's XLogP3-AA of 1.0 positions it as a candidate for lead series where slightly higher lipophilicity than the 3-methyl analog is desired to improve membrane permeability while maintaining acceptable solubility. The 6-hydroxyethyl side chain provides a synthetic handle for further derivatization or for engaging solvent-accessible regions of the kinase ATP pocket.

Synthetic Building Block for Focused Library Synthesis

With a purity specification of ≥95% and three rotatable bonds, the compound can serve as a versatile intermediate for generating diverse analog libraries. The primary alcohol allows for esterification, etherification, or oxidation chemistries, while the tetrahydropyrimidine NH can be functionalized via alkylation or acylation, enabling systematic exploration of SAR around the 3-ethyl substitution pattern.

Reference Compound for Computational Chemistry and QSAR Model Validation

The compound's well-defined computed descriptors (XLogP3-AA, TPSA, HBD/HBA counts) [1] make it suitable as a reference standard for validating 3D-QSAR or machine learning models trained on pyrazolo[1,5-a]pyrimidine datasets. Its intermediate lipophilicity and balanced polar surface area place it centrally within the drug-like chemical space, providing a representative test case for model generalization.

Quote Request

Request a Quote for 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.